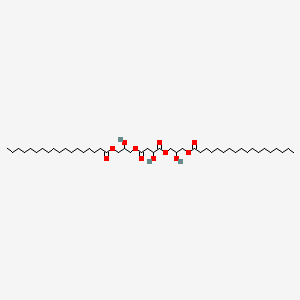
trans-2-Hexadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Hexadecene: is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. It is a long-chain hydrocarbon with the molecular formula C16H32 . This compound is notable for its applications in various industrial processes and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Hexadecene typically involves the dehydration of alcohols or the dehydrohalogenation of alkyl halides . One common method is the Wittig reaction , where an aldehyde or ketone reacts with a phosphonium ylide to form the desired alkene. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic dehydrogenation of hexadecane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures and pressures to facilitate the removal of hydrogen atoms, resulting in the formation of the double bond.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-Hexadecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include and .
Reduction: The compound can be reduced to hexadecane using hydrogen gas in the presence of a metal catalyst like .
Substitution: this compound can participate in electrophilic addition reactions, where reagents such as (e.g., HBr, HCl) add across the double bond to form alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Hydrogen halides in an inert solvent like dichloromethane.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hexadecane.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: trans-2-Hexadecene is used as a starting material in the synthesis of various organic compounds. It serves as a precursor in the production of surfactants, lubricants, and polymers.
Biology: In biological research, this compound is utilized in the study of lipid metabolism and membrane dynamics . Its long hydrocarbon chain makes it a suitable model compound for investigating the behavior of lipid bilayers.
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of drug delivery systems . Its hydrophobic nature allows it to be incorporated into lipid-based carriers for the controlled release of hydrophobic drugs.
Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of detergents, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of trans-2-Hexadecene primarily involves its interaction with lipid membranes . Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting their fluidity and permeability. This property is exploited in the design of lipid-based drug delivery systems, where this compound helps to modulate the release of encapsulated drugs.
Comparación Con Compuestos Similares
1-Hexadecene: Another long-chain alkene with a double bond at the first carbon.
2,4-Hexadiene: A shorter-chain diene with two double bonds.
Uniqueness: trans-2-Hexadecene is unique due to its specific double bond position and long hydrocarbon chain , which confer distinct physical and chemical properties. Its ability to integrate into lipid membranes and its role as a precursor in various chemical syntheses highlight its versatility compared to other similar compounds.
Propiedades
Número CAS |
74533-96-3 |
|---|---|
Fórmula molecular |
C16H32 |
Peso molecular |
224.42 g/mol |
Nombre IUPAC |
(E)-hexadec-2-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5H,4,6-16H2,1-2H3/b5-3+ |
Clave InChI |
YITMLDIGEJSENC-HWKANZROSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C |
SMILES canónico |
CCCCCCCCCCCCCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






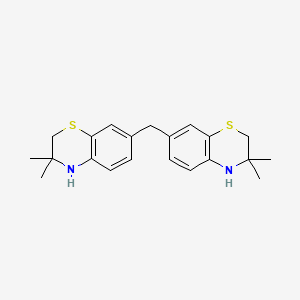

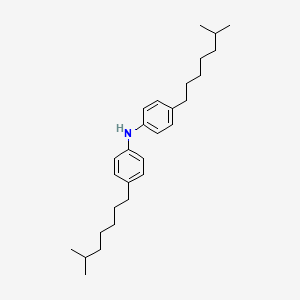
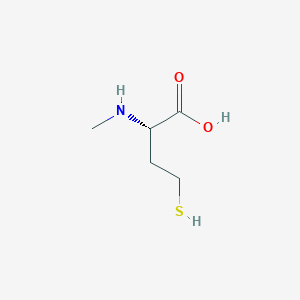
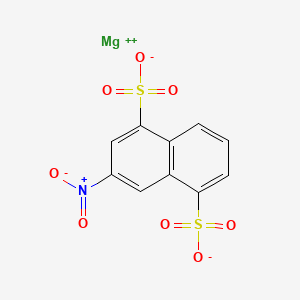
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)

![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
